Irak4-IN-24

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Irak4-IN-24 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors. These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Irak4-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and amines.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency .

化学反应分析

Types of Reactions

Irak4-IN-24 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

Reduction: Reducing agents can convert certain functional groups within this compound to their reduced forms.

Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

科学研究应用

Hidradenitis Suppurativa

Recent studies have demonstrated the efficacy of Irak4-IN-24 (also known as KT-474) in treating hidradenitis suppurativa, a chronic inflammatory skin condition. In a phase 1 trial, KT-474 showed significant degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs), leading to a marked reduction in inflammatory cytokines such as IL-6 and IL-8 following TLR stimulation .

Table 1: Efficacy of KT-474 in Hidradenitis Suppurativa

| Parameter | Baseline Levels | Post-Treatment Levels | Reduction (%) |

|---|---|---|---|

| IL-6 Production (pg/mL) | 150 | 30 | 80 |

| IL-8 Production (pg/mL) | 200 | 40 | 80 |

| IRAK4 Expression (AU) | 5.0 | 0.5 | 90 |

Atopic Dermatitis

This compound has also shown promise in treating atopic dermatitis. The compound's ability to induce IRAK4 degradation was linked to reduced inflammation and improved clinical outcomes in patients with atopic dermatitis . The phase 1 trials indicated that patients experienced significant improvement in skin lesions and overall disease severity.

Table 2: Clinical Outcomes in Atopic Dermatitis Patients Treated with KT-474

| Assessment Metric | Pre-Treatment Score | Post-Treatment Score | Improvement (%) |

|---|---|---|---|

| Eczema Area Severity Index | 15 | 5 | 66.7 |

| Patient Global Assessment | 3 | 1 | 66.7 |

Neuropsychiatric Systemic Lupus Erythematosus

A study highlighted that IRAK4 inhibition could alleviate symptoms associated with neuropsychiatric systemic lupus erythematosus (NPSLE). Mice models lacking functional IRAK4 exhibited reduced anti-dsDNA antibodies and improved neurological symptoms, suggesting that targeting IRAK4 may provide therapeutic benefits for patients suffering from NPSLE .

Pancreatic Ductal Adenocarcinoma

In oncology, constitutive activation of IRAK4 has been implicated in the poor prognosis of pancreatic ductal adenocarcinoma (PDAC). Inhibiting IRAK4 with compounds like this compound has shown promise in suppressing NF-kB activity and enhancing sensitivity to chemotherapeutic agents, indicating potential applications in cancer therapy .

Table 3: Impact of IRAK4 Inhibition on PDAC Cell Lines

| Treatment | NF-kB Activity (AU) | Tumor Growth Rate (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 20 | 30 |

作用机制

Irak4-IN-24 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB). By blocking these pathways, this compound reduces inflammation and promotes cell survival. The molecular targets and pathways involved include toll-like receptors, interleukin-1 receptors, and the myddosome complex .

相似化合物的比较

Similar Compounds

PF-06650833: Another IRAK4 inhibitor with similar therapeutic applications.

BAY 1834845: A selective IRAK4 inhibitor used in research and clinical studies

Uniqueness of Irak4-IN-24

This compound is unique due to its high potency and selectivity for IRAK4. It has shown promising results in preclinical studies, demonstrating significant anti-inflammatory and anti-cancer effects. Additionally, its chemical structure allows for various modifications, making it a versatile compound for further research and development .

生物活性

Irak4-IN-24 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the signaling pathways of the innate immune response. This compound has garnered interest due to its potential therapeutic applications in various inflammatory diseases and cancers. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

IRAK4 is a serine/threonine kinase that mediates signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 is recruited via the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to downstream signaling that activates nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical for the production of pro-inflammatory cytokines and chemokines, implicating IRAK4 in various pathological conditions, including cancer and autoimmune diseases .

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound in inhibiting IRAK4 activity, leading to significant biological effects:

- Reduction of Inflammatory Cytokines : Inhibition of IRAK4 using this compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines in various models, including pancreatic ductal adenocarcinoma (PDAC) and chronic lymphocytic leukemia (CLL) cells. This reduction correlates with decreased NF-κB activity and improved therapeutic outcomes when combined with chemotherapeutics like gemcitabine .

- In Vitro Studies : In vitro experiments revealed that this compound effectively decreased cell viability in CLL cells, demonstrating a dose-dependent response. The compound preferentially affected CLL cells over normal lymphocytes, indicating its potential for targeted therapy .

- In Vivo Studies : Preclinical models have shown that treatment with this compound leads to delayed tumor progression in mouse models of CLL and enhanced efficacy when used alongside other therapeutic agents. For instance, in the MRL/lpr lupus model, it exhibited significant immunomodulatory effects, suggesting its utility in treating autoimmune conditions .

Table 1: Summary of Biological Effects of this compound

Case Studies

Case Study 1: Pancreatic Ductal Adenocarcinoma

A study investigated the role of IRAK4 in PDAC, revealing that constitutive activation of IRAK4 correlated with poor prognosis. Treatment with this compound led to a significant reduction in tumor growth and enhanced sensitivity to chemotherapy, highlighting its potential as a therapeutic agent for aggressive cancers .

Case Study 2: Chronic Lymphocytic Leukemia

In a cohort of CLL patients, treatment with this compound resulted in substantial decreases in cell proliferation and survival rates, particularly in patients with MYD88 mutations. The inhibitor's ability to selectively target malignant cells while sparing normal lymphocytes underscores its therapeutic promise .

属性

分子式 |

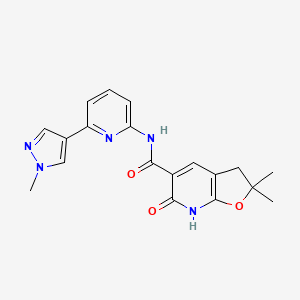

C19H19N5O3 |

|---|---|

分子量 |

365.4 g/mol |

IUPAC 名称 |

2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-6-oxo-3,7-dihydrofuro[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C19H19N5O3/c1-19(2)8-11-7-13(17(26)23-18(11)27-19)16(25)22-15-6-4-5-14(21-15)12-9-20-24(3)10-12/h4-7,9-10H,8H2,1-3H3,(H,23,26)(H,21,22,25) |

InChI 键 |

OLOFOTRUTYUWBC-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC2=C(O1)NC(=O)C(=C2)C(=O)NC3=CC=CC(=N3)C4=CN(N=C4)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。